Copper azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Copper azide is a chemical compound that is used in various scientific research applications. It is a highly explosive compound and is used in the field of explosives and propellants. Copper azide is formed by the reaction between copper sulfate and sodium azide. This compound has been studied extensively due to its potential applications in various fields.

Mecanismo De Acción

Copper azide is a highly explosive compound and is sensitive to heat, shock, and friction. The mechanism of action of copper azide involves the release of nitrogen gas upon detonation. The release of nitrogen gas produces a shock wave that can cause damage to surrounding structures.

Efectos Bioquímicos Y Fisiológicos

Copper azide is a highly toxic compound and can cause severe health effects upon exposure. It can cause skin irritation, respiratory problems, and eye damage. It can also cause damage to the liver and kidneys upon ingestion.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Copper azide has several advantages as a primary explosive. It is highly sensitive and can be easily detonated with a small amount of energy. It is also highly stable and can be stored for long periods of time without degradation. However, copper azide is highly toxic and can pose a significant health risk to researchers working with it.

List of

Direcciones Futuras

1. The use of copper azide as a precursor for the synthesis of copper nanoparticles.

2. The development of safer and more effective primary explosives.

3. The use of copper azide as an antibacterial agent.

4. The study of the toxicological effects of copper azide on the environment.

5. The development of new methods for the synthesis of copper azide.

6. The study of the detonation properties of copper azide.

7. The use of copper azide in the field of nanotechnology for the synthesis of other nanoparticles.

8. The development of new applications for copper azide in the field of medicine.

9. The study of the mechanism of action of copper azide.

10. The development of new methods for the detection and analysis of copper azide.

Métodos De Síntesis

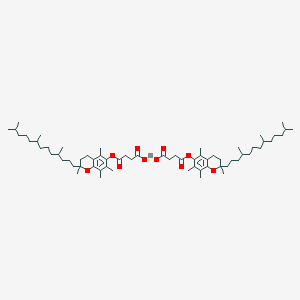

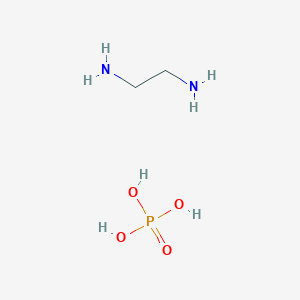

Copper azide is synthesized by reacting copper sulfate with sodium azide. The reaction takes place in an aqueous solution and produces a precipitate of copper azide. The precipitate is then washed with water and dried to obtain the final product. The reaction can be represented as follows:

CuSO4 + 2NaN3 → Cu(N3)2 + Na2SO4

Aplicaciones Científicas De Investigación

Copper azide has been studied extensively due to its potential applications in various fields. It is used in the field of explosives and propellants as a primary explosive. It is also used in the field of nanotechnology as a precursor for the synthesis of copper nanoparticles. Copper azide has also been studied for its potential use in the field of medicine as an antibacterial agent.

Propiedades

Número CAS |

14215-30-6 |

|---|---|

Nombre del producto |

Copper azide |

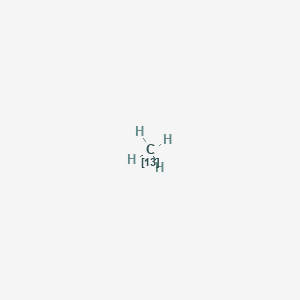

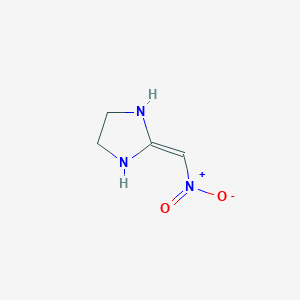

Fórmula molecular |

CuN6 |

Peso molecular |

147.59 g/mol |

Nombre IUPAC |

copper;diazide |

InChI |

InChI=1S/Cu.2N3/c;2*1-3-2/q+2;2*-1 |

Clave InChI |

SXHYOTRZGGGMEV-UHFFFAOYSA-N |

SMILES isomérico |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cu+2] |

SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cu+2] |

SMILES canónico |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cu+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.